Methyl 2-(hydroxymethyl)oxazole-4-carboxylate
Description
Properties
IUPAC Name |
methyl 2-(hydroxymethyl)-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4/c1-10-6(9)4-3-11-5(2-8)7-4/h3,8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXHOLHKFLCCDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=N1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(hydroxymethyl)oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-2-(hydroxymethyl)propanoic acid with diethyl oxalate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(hydroxymethyl)oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the oxazole ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Methyl 2-(carboxymethyl)oxazole-4-carboxylate.
Reduction: Methyl 2-(hydroxymethyl)oxazole-4-methanol.
Substitution: Various substituted oxazole derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-(hydroxymethyl)oxazole-4-carboxylate has garnered interest in drug discovery due to its potential as a precursor for synthesizing bioactive compounds. Its derivatives exhibit various pharmacological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit bacterial enzymes critical for cell wall synthesis, leading to cell death. For instance, certain analogs demonstrated significant activity against multiple bacterial strains .
- Anticancer Properties : Research indicates that some derivatives may interfere with signaling pathways involved in cell proliferation and apoptosis. In vitro studies have reported promising results against various cancer cell lines, suggesting potential therapeutic applications in oncology .
Biological Applications
The biological relevance of this compound extends beyond antimicrobial and anticancer activities:
- Neuroprotective Effects : Some studies have explored its neuroprotective capabilities, particularly against oxidative stress and excitotoxicity in neuronal cells. The compound's derivatives have been evaluated for their ability to protect neurons from damage induced by glutamate toxicity .
Material Science
In addition to biological applications, this compound is utilized in materials science:
Mechanism of Action
The mechanism of action of Methyl 2-(hydroxymethyl)oxazole-4-carboxylate and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes critical for cell wall synthesis, leading to cell death. In anticancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Diversity and Functional Groups
The table below highlights key structural analogs and their substituents:
Key Observations :
- Hydroxymethyl vs.
- Bulky Substituents : tert-Butyl or phenyl groups (e.g., ) introduce steric hindrance, reducing reactivity but increasing lipophilicity.
Physicochemical Properties
Key Observations :
Biological Activity
Methyl 2-(hydroxymethyl)oxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications, supported by relevant data tables and findings from various studies.
This compound is an oxazole derivative characterized by a hydroxymethyl group at the 2-position and a carboxylate at the 4-position. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product. For instance, one method involves using a flame-dried round-bottom flask under inert atmosphere, which facilitates the formation of the oxazole ring structure .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study reported that derivatives of oxazole compounds showed varying degrees of efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM .
Table 1: Antimicrobial Activity of Oxazole Derivatives
| Compound | MIC (µM) against Bacteria | MIC (µM) against Fungi |
|---|---|---|
| This compound | 5.64 (S. aureus) | 16.69 (C. albicans) |
| Other Oxazole Derivatives | Varies (4.69 - 156.47) | Varies |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that various oxazole derivatives can inhibit the proliferation of cancer cell lines, with some compounds exhibiting IC50 values in the nanomolar range. For example, certain analogs showed antiproliferative activity with IC50 values as low as 0.35 nM against specific cancer cell lines .
Table 2: Antiproliferative Activity of Selected Oxazole Compounds
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | A549 | 0.35 |
| Compound B | HT-29 | 0.5 |
| Compound C | MCF-7 | >10 |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. This interaction may alter enzyme activity or receptor binding, leading to subsequent biological effects such as apoptosis in cancer cells or disruption of bacterial cell wall synthesis .
Case Studies and Research Findings
- Antitumor Effects : A study focusing on structurally similar oxazoles highlighted significant cytotoxicity against various cancer types, indicating that modifications in the oxazole structure can enhance therapeutic efficacy .
- Biofilm Inhibition : Another investigation revealed that certain oxazole derivatives could inhibit biofilm formation in Staphylococcus aureus, which is critical for treating chronic infections .
- Safety Profile : Preliminary evaluations of cytotoxicity in non-tumoral cells showed that selected compounds had IC50 values greater than 10 µM, suggesting a favorable therapeutic index and low toxicity in normal tissues compared to tumor cells .
Q & A
Basic Research Questions
Q. How is Methyl 2-(hydroxymethyl)oxazole-4-carboxylate synthesized, and what key intermediates are involved?
- Methodology : The compound can be synthesized via nucleophilic substitution or esterification of oxazole derivatives. For example, methyl 2-(chloromethyl)oxazole-4-carboxylate (a structural analog) is prepared by reacting oxazole precursors with chloromethylating agents, followed by hydrolysis to introduce the hydroxymethyl group. Key intermediates include halogenated oxazole esters (e.g., chloromethyl or bromomethyl derivatives), which are characterized using -NMR and -NMR to confirm substitution patterns .
Q. What spectroscopic and crystallographic techniques are used to characterize this compound?
- Methodology :
- NMR Spectroscopy : - and -NMR are critical for verifying the hydroxymethyl group's presence and position on the oxazole ring. For example, -NMR peaks near δ 4.5–5.0 ppm indicate methylene protons adjacent to hydroxyl groups .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. In related compounds, HRMS (ESI) showed [M+H] peaks matching theoretical values within 2 ppm error .
- X-ray Crystallography : Programs like SHELXL refine crystal structures to determine bond lengths, angles, and stereochemistry. This is particularly useful for resolving ambiguities in substitution patterns .
Q. How is the purity of this compound assessed during synthesis?
- Methodology : Purity is evaluated via HPLC with UV detection (e.g., λ = 254 nm) and -NMR integration. For analogs, purity >95% is achieved using silica gel chromatography with ethyl acetate/hexane gradients. Impurities like unreacted chloromethyl precursors are monitored using GC-MS .
Advanced Research Questions
Q. What computational methods predict the thermochemical properties of this compound?
- Methodology : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms calculates atomization energies, ionization potentials, and proton affinities. For oxazole derivatives, DFT studies achieved <3 kcal/mol deviation from experimental thermochemical data, validating the hydroxymethyl group's electronic effects .
Q. How does the hydroxymethyl group influence dimerization kinetics in related oxazole derivatives?
- Methodology : Kinetic studies using -NMR or UV-Vis spectroscopy track dimer formation under controlled conditions. For example, α-methyl-substituted oxazoles exhibit slower dimerization rates due to steric hindrance, whereas hydroxymethyl groups may enhance reactivity via hydrogen bonding. Activation energies are derived from Arrhenius plots of rate constants at varying temperatures .
Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?
- Methodology : Discrepancies arise from solvent effects or incomplete basis sets in DFT calculations. To address this:
- Solvent correction models (e.g., PCM) are applied to computational data.
- Experimental validation via kinetic isotope effects (KIEs) or Hammett plots quantifies electronic influences. For example, KIEs >1.0 indicate significant hydrogen bonding in transition states, which DFT may underestimate without explicit solvent modeling .
Q. How are metabolic pathways of this compound analyzed using in vitro models?
- Methodology : Incubation with liver microsomes or hepatocytes identifies metabolites via LC-HRMS. Phase I metabolites (e.g., hydroxylated or demethylated products) are characterized using fragmentation patterns. For example, methyl ester hydrolysis generates carboxylic acid derivatives, confirmed by -NMR shifts near δ 12–13 ppm (carboxylic protons) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
